molecular formula C15H21NO4 B13233173 3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid

3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid

Cat. No.: B13233173
M. Wt: 279.33 g/mol
InChI Key: LSJGALMFJHUOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a trimethylbenzoic acid scaffold. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for Boc-protected compounds often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of Boc-protected amino acids and related compounds .

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions, allowing for selective modifications. Upon deprotection, the free amine can participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid is unique due to its specific structure, which combines the Boc-protected amino group with a trimethylbenzoic acid scaffold. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2,4,6-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C15H21NO4/c1-8-7-9(2)12(10(3)11(8)13(17)18)16-14(19)20-15(4,5)6/h7H,1-6H3,(H,16,19)(H,17,18)

InChI Key

LSJGALMFJHUOPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.